N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine
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Overview
Description
N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine is a compound that features both an imidazole ring and a purine base The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the purine base is a fused ring system containing both pyrimidine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine typically involves the reaction of a purine derivative with an imidazole-containing compound. One common method is to start with 6-chloropurine, which undergoes nucleophilic substitution with 3-(1H-imidazol-1-yl)propylamine. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under certain conditions, leading to the formation of imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The purine base can undergo nucleophilic substitution reactions, particularly at the 6-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to imidazole N-oxides, while nucleophilic substitution at the purine base can yield various substituted purines.
Scientific Research Applications
N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition, as both the imidazole and purine moieties are known to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, while the purine base can interact with nucleic acids or proteins. These interactions can modulate the activity of enzymes or other biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-imidazol-1-ylpropyl)-1,8-naphthalimide:
1-(3-aminopropyl)imidazole: This simpler compound contains only the imidazole ring and is used in the synthesis of various derivatives with biological activity.
Uniqueness
N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine is unique due to the combination of the imidazole and purine moieties, which allows it to interact with a wide range of biological targets. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N7/c1(4-18-5-3-12-8-18)2-13-10-9-11(15-6-14-9)17-7-16-10/h3,5-8H,1-2,4H2,(H2,13,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKNUEQFXHPPDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCNC2=NC=NC3=C2NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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